3-(6-Amino-9h-purin-9-yl)-cyclopentanol, widely designated as MDL 201112, is a synthetic carbocyclic nucleoside analog and a potent, selective inhibitor of tumor necrosis factor-alpha (TNF-α) production and MHC class II antigen expression [1]. Unlike endogenous purines, the substitution of the labile ribose ring with a cyclopentyl moiety confers robust metabolic stability, rendering the compound highly resistant to enzymatic cleavage by adenosine deaminase (ADA)[1]. In procurement and assay design, MDL 201112 serves as a critical, stable benchmark for evaluating macrophage priming, targeted immunosuppression, and non-classical purinergic receptor modulation without the rapid half-life limitations that plague natural nucleosides [2].
(1R,3S) stereoisomer-specified probe for TNF-α pathway studies
Carbocyclic scaffold resists glycosidic cleavage, enabling in vivo research models
Pre-translational TNF-α RNA inhibition; not interchangeable with adenosine
Substituting MDL 201112 with natural adenosine or generic A1/A2 receptor agonists severely compromises assay reproducibility and in vivo efficacy. Natural adenosine is rapidly metabolized by adenosine deaminase (ADA) into inosine, requiring the co-administration of ADA inhibitors or nucleoside transport inhibitors (like dipyridamole) to maintain effective assay concentrations, which confounds experimental variables [1]. Furthermore, broad-spectrum TNF-α inhibitors like pentoxifylline (PTX) lack the high in vivo efficacy of MDL 201112, while classical adenosine analogs (e.g., CCPA, NECA) trigger off-target A1 and A2 receptor activation [1], [2]. Procuring the exact carbocyclic structure of MDL 201112 ensures isolated, ADA-resistant modulation of macrophage activity without unwanted purinergic side effects.
Carbocyclic adenosine analog; resists metabolic cleavage and retains stereospecific activity
Rapidly metabolized in vivo; model-response endpoints differ substantially, direct replacement may fail to replicate protection
Reported higher TNF-α inhibition compared to other diastereomers; stereochemical attribution is critical
Enantiomer and diastereomers show reduced assay response; model outcomes may shift if isomer identity is not verified
In macrophage priming assays, the inhibitory effects of natural adenosine on superoxide anion (O2-) production are completely reversed by physiological levels of adenosine deaminase[1]. In contrast, MDL 201112 maintains its full inhibitory efficacy on O2- release even in the presence of ADA, eliminating the need for nucleoside transport inhibitors like dipyridamole[1].
| Evidence Dimension | Reversal of O2- inhibition by ADA |
| Target Compound Data | No reversal; full activity maintained |
| Comparator Or Baseline | Adenosine (100% reversal of inhibitory effect) |
| Quantified Difference | Complete retention of activity vs. total loss of activity |
| Conditions | LEW/N rat macrophages stimulated with IFN-gamma and opsonized zymosan in the presence of physiological ADA |
Allows researchers to conduct long-term cell culture assays without the rapid degradation of the active compound or the need for confounding enzyme inhibitors.
MDL 201112 demonstrates a significantly higher potency than natural adenosine in downregulating macrophage respiratory bursts[1]. To achieve a fourfold decrease in superoxide anion (O2-) production in IFN-gamma-primed macrophages, only 10 µM of MDL 201112 is required, compared to 100 µM of adenosine [1].
| Evidence Dimension | Concentration required for 4-fold reduction in O2- production |
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Adenosine (100 µM) |
| Quantified Difference | 10-fold higher potency |
| Conditions | Purified peritoneal macrophages primed with rRaIFN-gamma for 18 h |
Reduces the required material input for assays by an order of magnitude, minimizing potential concentration-dependent toxicity and improving cost-efficiency.
In d-Galactosamine-sensitized murine models challenged with a lethal dose of LPS, MDL 201112 provides superior protection compared to both natural adenosine and the benchmark therapeutic pentoxifylline (PTX)[1]. At 8 hours post-challenge, MDL 201112 achieved an 88% survival rate, whereas PTX provided only 66% protection, and adenosine offered 0% protection due to rapid metabolism [1].
| Evidence Dimension | Survival rate at 8 hours post-LPS challenge |
| Target Compound Data | 88% survival |
| Comparator Or Baseline | Pentoxifylline (66% survival) / Adenosine (0% survival) |
| Quantified Difference | 22% absolute improvement over PTX; 88% over adenosine |
| Conditions | d-Gal-sensitized mice challenged with LD100 dose of LPS |
Establishes MDL 201112 as a highly reliable positive control for in vivo studies evaluating novel anti-inflammatory and anti-sepsis compounds.
Unlike broad-acting immunosuppressants, MDL 201112 exhibits a highly specific cytokine inhibition profile [1]. It selectively and dose-dependently inhibits the production of monocyte-macrophage-derived TNF-α, while leaving the production of IL-1β intact [1].
| Evidence Dimension | Cytokine production inhibition |
| Target Compound Data | Inhibits TNF-α, no effect on IL-1β |
| Comparator Or Baseline | Broad-spectrum anti-inflammatories (Inhibit both TNF-α and IL-1β) |
| Quantified Difference | Selective divergence in cytokine suppression |
| Conditions | Human monocyte-macrophage cultures |
Essential for procurement in immunology research where isolating the TNF-α pathway without disrupting parallel IL-1β signaling is required.
Due to its 88% survival efficacy in LPS/d-Gal models and its resistance to adenosine deaminase, MDL 201112 is the ideal benchmark compound for evaluating new therapeutics targeting severe systemic inflammation, outperforming standard agents like pentoxifylline [1].
Because MDL 201112 selectively inhibits TNF-α without affecting IL-1β production, it is highly suited for in vitro assays designed to decouple these two interconnected inflammatory cytokine pathways in primary human monocyte-macrophage cultures [2].
As MDL 201112 does not bind to classical A1 or A2 receptors, it serves as a critical pharmacological tool for researchers investigating novel purinergic signaling pathways and A3 receptor-mediated immunomodulation without triggering A1/A2-associated cardiovascular artifacts [3].